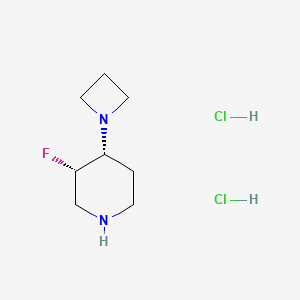

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride

CAS No.: 2105380-44-5

Cat. No.: VC4579003

Molecular Formula: C8H17Cl2FN2

Molecular Weight: 231.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2105380-44-5 |

|---|---|

| Molecular Formula | C8H17Cl2FN2 |

| Molecular Weight | 231.14 |

| IUPAC Name | (3S,4R)-4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride |

| Standard InChI | InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H/t7-,8+;;/m0../s1 |

| Standard InChI Key | URIDQHGCHQFRFK-OXOJUWDDSA-N |

| SMILES | C1CN(C1)C2CCNCC2F.Cl.Cl |

Introduction

Structural Characteristics and Stereochemistry

The compound’s structure features a six-membered piperidine ring with a fluorine substituent at the 3-position and a cis-4-position azetidine group (a four-membered ring containing a nitrogen atom) . The fluorine atom enhances the molecule’s electronegativity and influences its binding affinity to biological targets, while the azetidine ring contributes to conformational rigidity and potential hydrogen-bonding interactions.

Key Structural Elements

| Feature | Description |

|---|---|

| Piperidine Core | Six-membered saturated ring with nitrogen at position 1. |

| Fluorine Substituent | At position 3, contributing to electronic and steric effects. |

| Azetidine Group | Four-membered ring fused to position 4, introducing cis stereochemistry. |

The cis configuration is critical, as it imposes spatial constraints that may influence molecular recognition in biological systems .

Synthesis and Manufacturing Processes

The synthesis of cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride involves multi-step reactions, starting from fluorinated piperidine precursors. While detailed protocols are proprietary, general strategies include:

Synthetic Pathways

-

Fluorination of Piperidine: Introduction of fluorine at the 3-position via nucleophilic substitution or electrophilic fluorination.

-

Azetidine Coupling: Attachment of the azetidine ring to the 4-position piperidine, ensuring cis stereochemistry through stereoselective reactions.

-

Salt Formation: Conversion to the dihydrochloride form to enhance solubility and stability .

Industrial-scale production may utilize continuous flow reactors to optimize yields and minimize impurities.

Physicochemical Properties

The compound’s properties are critical for its handling and application:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇Cl₂FN₂ | |

| Molecular Weight | 231.14 g/mol | |

| Solubility | Soluble in DMSO; limited data on aqueous solubility | |

| Storage | Stable at room temperature; hygroscopic |

Stability and Reactivity

Biological Activity and Mechanisms

While specific biological targets remain under investigation, the compound’s fluorinated and azetidine-containing structure suggests potential interactions with:

Proposed Mechanisms

-

Enzyme Inhibition: The azetidine ring may mimic natural substrates, inhibiting proteases or kinases.

-

Receptor Binding: Fluorine’s electronegativity could enhance binding to hydrophobic pockets in GPCRs or ion channels .

-

Metabolic Stability: Fluorine’s electron-withdrawing effect may reduce hepatic metabolism, prolonging half-life .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

-

Exposure Control: Avoid inhalation; use fume hoods.

Applications in Research and Drug Development

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride serves as a building block in:

Key Applications

-

Medicinal Chemistry: Intermediate for synthesizing kinase inhibitors or CNS-targeted drugs .

-

Structure-Activity Relationship (SAR) Studies: Modulating fluorine and azetidine positions to optimize potency.

-

Protein-Ligand Binding Assays: Probe for fluorine-mediated interactions in X-ray crystallography .

Comparative Analysis with Analogues

The compound differs from related fluorinated piperidines in stereochemistry and substituent placement:

| Compound | CAS Number | Key Features |

|---|---|---|

| cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride | 2105380-44-5 | Cis-4 azetidine, 3-fluoro |

| 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride | 194427-15-1 | Azetidine at 1-position, 4-fluoro |

| 4-Cyclobutyl-3-fluoropiperidine dihydrochloride | - | Cyclobutyl substituent, 3-fluoro |

Structural and Functional Differences

-

Stereochemistry: Cis configuration vs. trans in some analogues.

-

Substituent Position: Fluorine at 3 vs. 4 in others.

-

Azetidine Attachment: Position 4 vs. 1 in related compounds .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume